![molecular formula C21H19N3O4S2 B2591511 N-(6-Acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxin-2-carboxamid CAS No. 887897-41-8](/img/structure/B2591511.png)
N-(6-Acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to inhibit bacterial growth effectively, making it a candidate for treating infectious diseases. The mechanism of action is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis or other critical cellular functions .
Case Study: Antitubercular Activity
A comprehensive study evaluated various derivatives of this compound against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited significant antitubercular activity with minimum inhibitory concentration (MIC) values lower than those of traditional treatments, suggesting a promising alternative for multidrug-resistant strains .
Table 1: Antitubercular Activity of Derivatives
Compound | MIC (µg/mL) | Inhibition (%) |
---|---|---|
Derivative A | 50 | 95 |
Derivative B | 100 | 90 |
Derivative C | 200 | 85 |
Synthesis and Structural Analysis
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves several chemical reactions including diazo-coupling and Biginelli reactions. The structural elucidation through X-ray crystallography has provided insights into the molecular packing and interactions within the compound .
Table 2: Synthesis Pathways
Step | Reaction Type | Key Reactants |
---|---|---|
1 | Diazo-Coupling | Benzothiazole derivatives |
2 | Biginelli Reaction | Acetic acid and aromatic aldehydes |
3 | Cyclization | Tetrahydrothieno derivatives |
Potential in Cancer Therapy
Emerging research suggests that this compound may also play a role in cancer therapy. Its structure allows for interaction with cellular pathways involved in cancer cell proliferation. Preliminary studies indicate that it may inhibit tumor growth by targeting specific molecular pathways associated with cancer progression.
Biologische Aktivität
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N3O2S . The structure features a benzothiazole moiety that is known for its diverse pharmacological properties. The compound's unique configuration contributes to its biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzothiazole derivative followed by cyclization and functionalization processes. Recent studies have highlighted various synthetic pathways that can be employed to produce similar compounds with enhanced biological activity .
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have shown promising results against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 100 to 250 μg/mL, demonstrating moderate to good anti-tubercular activity .
The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of bacterial cell wall synthesis or interference with critical metabolic pathways. For example, benzothiazole derivatives have been noted to disrupt mycolic acid production in bacterial cell walls .
Study 1: Anti-Tubercular Activity
In a study focusing on the anti-tubercular properties of benzothiazole derivatives, a series of compounds were synthesized and tested against M. tuberculosis. The results indicated that certain modifications to the benzothiazole structure significantly enhanced their inhibitory effects .
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
9a | 250 | 98 |
12a | 100 | 99 |
This table illustrates the comparative effectiveness of selected compounds derived from similar structures.
Study 2: Structural Analysis
Crystallographic studies have provided insights into the structural characteristics of related compounds. For instance, X-ray crystallography revealed that certain derivatives maintain a planar conformation conducive to π-stacking interactions, which may enhance biological activity through improved binding affinity to target sites .
Eigenschaften
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-12(25)24-7-6-13-17(10-24)30-21(23-19(26)15-11-27-8-9-28-15)18(13)20-22-14-4-2-3-5-16(14)29-20/h2-5,11H,6-10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRKDMAQGGHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=COCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.